
Dibutyldifluorostannane
Vue d'ensemble
Description
Synthesis Analysis
Dibutyldifluorostannane and related compounds have been synthesized through various methods. For example, Englich et al. (2002) describe the synthesis of 1,2-dichlorotetratbutyldistannane as a byproduct in reactions involving tbutylmagnesium chloride and tin tetrachloride, or through the reaction of dibutyltindihydride with dibutyltin dichloride in the presence of amines (Englich et al., 2002). These pathways highlight the complexity and variability in the synthesis of distannane compounds.
Molecular Structure Analysis
The molecular structure of dibutyldifluorostannane derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of dichloro derivative 1 was determined by X-ray diffraction, revealing insights into the arrangement of atoms and bonds within these compounds.
Chemical Reactions and Properties
Dibutyldifluorostannane undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. Miura et al. (2005) found that dibutyl(trifluoromethanesulfoxy)stannane is valuable for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols, leading to stannylated alcohols with high diastereoselectivity (Miura, Wang, & Hosomi, 2005).
Physical Properties Analysis
The physical properties of dibutyldifluorostannane and its derivatives, such as phase transitions and crystalline order, have been studied to understand their behavior in different conditions. Choffat et al. (2005) presented a synthetic route to linear poly(dibutylstannane), noting a reversible phase transition associated with a marked change in crystalline order, suggesting liquid-crystalline-like behavior at room temperature (Choffat, Smith, & Caseri, 2005).
Chemical Properties Analysis
The chemical properties of dibutyldifluorostannane, including reactivity and the ability to undergo various transformations, have been explored in depth. Asao et al. (1996) discussed the Lewis acid-catalyzed hydrostannation of acetylenes using dibutyltin dihydride, highlighting the regio- and stereoselective anti-hydrostannation pathway to produce Z-Z divinyltin derivatives (Asao, Liu, Sudoh, & Yamamoto, 1996).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Hexabutyldistannane as a Mediator : A study by Maruyama, Suga, and Yoshida (2006) demonstrated the effectiveness of hexabutyldistannane, a compound related to dibutyldifluorostannane, in mediating reactions between N-acyliminium ion pools and alkyl halides. They proposed a chain mechanism involving radical addition and electron transfer facilitated by distannane (Maruyama, Suga, & Yoshida, 2006).
Synthesis of 1,2-Dichlorotetrabutyldistannane : Research by Englich et al. (2002) explored the synthesis pathways towards 1,1,2,2-tetratbutyldistannanes, including 1,2-dichlorotetrabutyldistannane, which is a variant of dibutyldifluorostannane. They investigated reactions involving ditbutyltindihydride and ditbutyltin dichloride, crucial for the understanding of dibutyldifluorostannane chemistry (Englich et al., 2002).
Medicinal Chemistry and Drug Discovery
Potential Beneficial Effects in Medical Research : The research by El-sisi et al. (2020) investigated the gastroprotective effects of certain compounds in the treatment of gastric ulcers. While this study does not directly involve dibutyldifluorostannane, it provides an example of how organotin compounds can be explored in medicinal chemistry (El-sisi et al., 2020).
Drug Discovery Processes : Drews (2000) discussed the evolution of drug discovery, highlighting the role of chemistry and molecular biology. Although not specific to dibutyldifluorostannane, this study underscores the importance of chemical compounds in the development of new drugs and medical therapies (Drews, 2000).
Molecular Structure and Binding
Structure in Solution of Organotin Compounds : Blunden and Hill (1989) conducted a study on the structure in solution of quaternary ammonium tributyldifluorostannates, closely related to dibutyldifluorostannane. Their research provided insights into the behavior of these compounds in different conditions, contributing to the broader understanding of organotin chemistry (Blunden & Hill, 1989).
Regio- and Stereo-Selective Hydrostannation : Chae et al. (2003) investigated the hydrostannation reaction of various fluorine-containing internal acetylene derivatives with tributyltin hydride. This study is relevant for understanding the chemical behavior and potential applications of dibutyldifluorostannane in selective synthesis processes (Chae et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
dibutyl(difluoro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYKVGGKZYRRQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052223 | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyldifluorostannane | |
CAS RN |
563-25-7 | |
| Record name | Dibutyltin difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyldifluorotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dibutyldifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyldifluorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

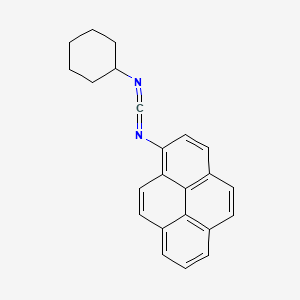

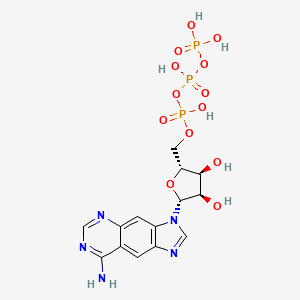

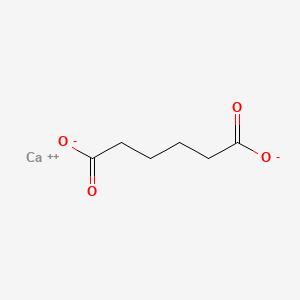

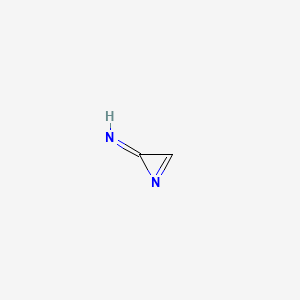
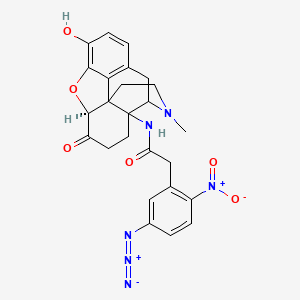

![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)

